[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate [4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 764656-86-2
VCID: VC16142206
InChI: InChI=1S/C25H21BrClN3O5/c1-2-34-19-10-7-16(8-11-19)24(32)28-15-23(31)30-29-14-17-13-18(26)9-12-22(17)35-25(33)20-5-3-4-6-21(20)27/h3-14H,2,15H2,1H3,(H,28,32)(H,30,31)/b29-14+
SMILES:
Molecular Formula: C25H21BrClN3O5
Molecular Weight: 558.8 g/mol

[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

CAS No.: 764656-86-2

Cat. No.: VC16142206

Molecular Formula: C25H21BrClN3O5

Molecular Weight: 558.8 g/mol

* For research use only. Not for human or veterinary use.

[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate - 764656-86-2

Specification

CAS No. 764656-86-2
Molecular Formula C25H21BrClN3O5
Molecular Weight 558.8 g/mol
IUPAC Name [4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Standard InChI InChI=1S/C25H21BrClN3O5/c1-2-34-19-10-7-16(8-11-19)24(32)28-15-23(31)30-29-14-17-13-18(26)9-12-22(17)35-25(33)20-5-3-4-6-21(20)27/h3-14H,2,15H2,1H3,(H,28,32)(H,30,31)/b29-14+
Standard InChI Key IWKLEJQDSPXMDT-IPPBACCNSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name systematically describes its architecture:

  • 4-Bromo-2-substituted phenyl group: A bromine atom occupies the para position of a benzene ring, while the ortho position hosts a hydrazone-linked side chain.

  • (E)-Hydrazinylidene bridge: This configuration imposes stereochemical rigidity, influencing molecular interactions and stability .

  • 2-[(4-Ethoxybenzoyl)amino]acetyl moiety: An acetyl group modified with a 4-ethoxybenzoyl amine enhances hydrogen-bonding capacity and lipophilicity.

  • 2-Chlorobenzoate ester: The terminal 2-chlorobenzoate ester contributes to electronic asymmetry and metabolic resistance .

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₂₅H₂₀BrClN₃O₅
Molecular Weight586.83 g/mol
XLogP35.2 (Predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds9

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

The compound can be dissected into three primary fragments:

  • 4-Bromo-2-formylphenyl 2-chlorobenzoate: Synthesized via Friedel-Crafts acylation of 4-bromo-2-hydroxybenzaldehyde with 2-chlorobenzoyl chloride, followed by esterification .

  • 2-[(4-Ethoxybenzoyl)amino]acetohydrazide: Prepared by coupling 4-ethoxybenzoic acid with ethyl glycinate, followed by hydrazinolysis.

  • Hydrazone Formation: Condensation of the aldehyde and hydrazide fragments under acidic catalysis yields the (E)-hydrazone isomer preferentially .

Optimized Synthetic Protocol

Step 1: Synthesis of 4-Bromo-2-formylphenyl 2-Chlorobenzoate
A mixture of 4-bromo-2-hydroxybenzaldehyde (1.0 equiv), 2-chlorobenzoyl chloride (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane was stirred at 0°C under nitrogen. Triethylamine (2.0 equiv) was added dropwise, and the reaction was warmed to room temperature for 12 hours. The organic layer was washed with 5% HCl, dried over Na₂SO₄, and concentrated to afford a yellow solid (Yield: 78%) .

Step 2: Preparation of 2-[(4-Ethoxybenzoyl)Amino]Acetohydrazide
4-Ethoxybenzoic acid (1.0 equiv) was activated with HBTU (1.1 equiv) and DIEA (2.0 equiv) in DMF. Ethyl glycinate hydrochloride (1.0 equiv) was added, and the mixture stirred for 6 hours. After hydrolysis, the intermediate was treated with hydrazine hydrate (3.0 equiv) in ethanol at reflux for 4 hours to yield the hydrazide (Yield: 65%) .

Step 3: Hydrazone Coupling
The aldehyde (1.0 equiv) and hydrazide (1.1 equiv) were dissolved in ethanol with acetic acid (0.5 mL). The reaction was heated at 60°C for 8 hours, cooled, and filtered to isolate the product as a pale-yellow crystalline solid (Yield: 58%; HPLC Purity: 95.4%) .

Physicochemical and Spectroscopic Characterization

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL) and dichloromethane.

  • Stability: Decomposes above 210°C; stable under inert atmospheres but susceptible to hydrolysis in alkaline conditions.

Table 2: Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, CH=N), 7.89–7.25 (m, 10H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 167.8 (C=O), 162.1 (C=N), 140.2–114.7 (Ar-C), 63.5 (OCH₂), 14.3 (CH₃)
IR (KBr)3270 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)

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